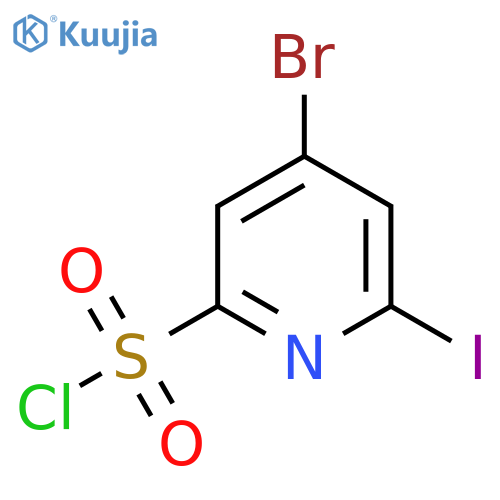

Cas no 1393547-50-6 (4-Bromo-6-iodopyridine-2-sulfonyl chloride)

1393547-50-6 structure

商品名:4-Bromo-6-iodopyridine-2-sulfonyl chloride

CAS番号:1393547-50-6

MF:C5H2BrClINO2S

メガワット:382.401350498199

CID:4901058

4-Bromo-6-iodopyridine-2-sulfonyl chloride 化学的及び物理的性質

名前と識別子

-

- AB81093

- 4-Bromo-2-iodopyridine-6-sulfonyl chloride

- 4-BROMO-6-IODOPYRIDINE-2-SULFONYL CHLORIDE

- 4-Bromo-6-iodopyridine-2-sulfonyl chloride

-

- インチ: 1S/C5H2BrClINO2S/c6-3-1-4(8)9-5(2-3)12(7,10)11/h1-2H

- InChIKey: NEUWZQRUXZCCBE-UHFFFAOYSA-N

- ほほえんだ: IC1=CC(=CC(=N1)S(=O)(=O)Cl)Br

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 255

- 疎水性パラメータ計算基準値(XlogP): 2.6

- トポロジー分子極性表面積: 55.4

4-Bromo-6-iodopyridine-2-sulfonyl chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029012700-1g |

4-Bromo-2-iodopyridine-6-sulfonyl chloride |

1393547-50-6 | 95% | 1g |

$3,155.55 | 2022-04-02 | |

| Alichem | A029012700-250mg |

4-Bromo-2-iodopyridine-6-sulfonyl chloride |

1393547-50-6 | 95% | 250mg |

$980.00 | 2022-04-02 |

4-Bromo-6-iodopyridine-2-sulfonyl chloride 関連文献

-

Kang Zheng,Liu Jiang,Yan-Tuan Li,Zhi-Yong Wu,Cui-Wei Yan RSC Adv., 2015,5, 51730-51744

-

2. Synthesis and properties of rhenium tricarbonyl complex bearing N-fused tetraphenylporphyrin ligand†Motoki Toganoh,Tomoya Ishizuka Chem. Commun., 2004, 2464-2465

-

Zhentan Lu,Lin Mei,Xinge Zhang,Yanan Wang,Yu Zhao,Chaoxing Li Polym. Chem., 2013,4, 5743-5750

-

Joe B. Gilroy,Martin T. Lemaire,Brian O. Patrick,Robin G. Hicks CrystEngComm, 2009,11, 2180-2184

-

Amitabh Jha,Ajaya B. Naidu,Ashraf M. Abdelkhalik Org. Biomol. Chem., 2013,11, 7559-7565

1393547-50-6 (4-Bromo-6-iodopyridine-2-sulfonyl chloride) 関連製品

- 929972-75-8(Cyanomethyl 3-sulfamoylbenzoate)

- 896326-15-1(N-(3,5-dimethylphenyl)-2-({4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamide)

- 1343735-52-3(2-(3,4-Dimethylcyclohexyl)propan-2-amine)

- 2228585-80-4(3-(1-{(tert-butoxy)carbonylamino}-2-methylpropyl)-1-methyl-1H-pyrazole-5-carboxylic acid)

- 27939-60-2(3-Cyclohexene-1-carboxaldehyde,dimethyl-)

- 2680883-49-0(4-{[(Benzyloxy)carbonyl](ethyl)amino}-3-nitrobenzoic acid)

- 150584-61-5(7-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid)

- 1368221-70-8(2-amino-1,2,4triazolo1,5-apyridine-8-carbonitrile)

- 1060811-85-9(1-1-(2-chloropyridin-4-yl)cyclopropylmethanamine)

- 500780-11-0(α-Phenyl-2-piperidineacetonitrile)

推奨される供給者

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量